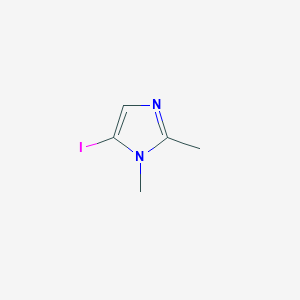
(R)-Hexahydropyridazine-3-carboxylic acid
Übersicht
Beschreibung
(R)-Hexahydropyridazine-3-carboxylic acid, also known as (R)-HPCA, is a cyclic amino acid with a unique structure that has gained significant attention in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, making it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of (R)-HPCA is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (R)-HPCA has also been found to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
(R)-HPCA has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (R)-HPCA has also been found to enhance the activity of certain enzymes, such as β-glucosidase, which is involved in the breakdown of complex carbohydrates. Additionally, (R)-HPCA has been found to have a neuroprotective effect by reducing oxidative stress and promoting the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-HPCA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, (R)-HPCA has low toxicity and is well-tolerated in animal studies. However, there are also limitations to using (R)-HPCA in lab experiments. It has poor solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of (R)-HPCA is not fully understood, which can make it challenging to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on (R)-HPCA. One area of interest is the development of (R)-HPCA-based drugs for the treatment of neurodegenerative diseases. Another area of research is the use of (R)-HPCA as a tool for enzyme replacement therapy. Additionally, there is potential for (R)-HPCA to be used in the development of new antibiotics and anticancer drugs. Further studies are needed to fully understand the mechanism of action of (R)-HPCA and its potential applications in medicine.
In conclusion, (R)-Hexahydropyridazine-3-carboxylic acid is a promising compound with a unique structure that has been found to exhibit a range of biological activities. Its potential therapeutic applications make it an area of interest for future research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (R)-HPCA have been explored in this paper.
Wissenschaftliche Forschungsanwendungen
(R)-HPCA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. (R)-HPCA has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (R)-HPCA has been shown to enhance the activity of certain enzymes, making it a potential candidate for enzyme replacement therapy.
Eigenschaften
IUPAC Name |
(3R)-diazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIBRGSBQKLEDC-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Hexahydropyridazine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B3254566.png)

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)







![7-Oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B3254640.png)